REACTION_CXSMILES
|
C(C1[CH:4]=[CH:5][N:6]2[CH:11]=[CH:10][N:9]=[CH:8][C:7]=12)#N.S(=O)(=O)(O)O.[C:17]([OH:20])(=[O:19])[CH3:18]>O>[C:17]([C:18]1[CH:4]=[CH:5][N:6]2[CH:11]=[CH:10][N:9]=[CH:8][C:7]=12)([OH:20])=[O:19]
|
Name
|
8-cyanopyrrolo[1,2-a]pyrazine
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=CN2C1C=NC=C2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice water
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
and the mixture was refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1C=CN2C1C=NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |